4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride
CAS No.:
Cat. No.: VC18482037
Molecular Formula: C13H20ClIN2O2S
Molecular Weight: 430.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClIN2O2S |
|---|---|
| Molecular Weight | 430.73 g/mol |
| IUPAC Name | 4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C13H19IN2O2S.ClH/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2;1H |
| Standard InChI Key | ZEZAZUHKMHKAIS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-Iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide hydrochloride (CAS 77283-50-2) is formally classified as a benzenesulfonamide derivative. Its molecular formula, , corresponds to a molecular weight of 430.73 g/mol . The structure integrates three functional domains:
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Sulfonamide core: The benzene ring substituted with a sulfonamide group (-SONH-) at the para position.
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Iodo substituent: An iodine atom at the 4-position of the benzene ring, enhancing molecular polarizability and potential halogen bonding interactions.
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Pyrrolidine-propyl side chain: A 3-pyrrolidin-1-ylpropyl group attached to the sulfonamide nitrogen, introducing basicity and conformational flexibility .
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro bioassays.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically follows a multi-step protocol involving:
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Sulfonylation: Reaction of 4-iodobenzenesulfonyl chloride with 3-pyrrolidin-1-ylpropylamine to form the secondary sulfonamide.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Critical parameters include temperature control during sulfonylation (0–5°C to minimize side reactions) and stoichiometric precision in amine coupling. Chromatographic purification is often required to achieve >95% purity.
Analytical Validation
Post-synthetic characterization employs:
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NMR Spectroscopy: and NMR confirm regiochemistry and salt formation.
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Mass Spectrometry: High-resolution MS validates molecular weight (observed m/z 430.73 for [M+H]) .
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HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility (~10–20 mg/mL at 25°C), facilitated by ionic dissociation. In non-polar solvents (e.g., DCM, ethyl acetate), solubility decreases markedly (<1 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .
Reactivity Profile
The iodine atom introduces susceptibility to nucleophilic aromatic substitution under basic conditions, while the pyrrolidine nitrogen (pKa ~10.5) can participate in acid-base reactions. The sulfonamide group (-SONH-) may engage in hydrogen bonding with biological targets .
Hypothetical Biological Activities
Mechanistic Considerations
Though direct bioactivity data remain unpublished, structural analogs suggest potential mechanisms:
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Carbonic Anhydrase Inhibition: Sulfonamides are established inhibitors of carbonic anhydrase isoforms (e.g., CA-II, CA-IX).
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Antimicrobial Effects: Iodo-substituted sulfonamides demonstrate bacteriostatic activity against Gram-positive pathogens.
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CNS Modulation: The pyrrolidine moiety may enhance blood-brain barrier permeability, implicating neurological targets .
Structure-Activity Relationships (SAR)
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Iodo Substituent: Enhances lipophilicity (clogP ~2.8) and van der Waals interactions with hydrophobic binding pockets.
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Pyrrolidine Propyl Chain: Increases molecular flexibility, potentially improving target engagement kinetics .
Future Research Directions
Priority Investigations
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In Vitro Screening: Broad-spectrum enzyme inhibition assays (e.g., kinases, proteases).
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ADMET Profiling: Metabolic stability, cytochrome P450 interactions, and plasma protein binding.
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Crystallography: X-ray co-crystallization with carbonic anhydrase isoforms to elucidate binding modes.
Synthetic Chemistry Goals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume